molecular formula C11H21N3O3 B7165197 N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-methylmorpholine-3-carboxamide

N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-methylmorpholine-3-carboxamide

Cat. No.: B7165197
M. Wt: 243.30 g/mol
InChI Key: NOIWPBNSEUYUSA-UHFFFAOYSA-N
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Description

N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-methylmorpholine-3-carboxamide is a synthetic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a morpholine ring substituted with an amino acid derivative. The presence of both amide and morpholine functionalities suggests potential biological activity and versatility in chemical reactions.

Properties

IUPAC Name

N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-methylmorpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-7(2)9(10(12)15)13-11(16)8-6-17-5-4-14(8)3/h7-9H,4-6H2,1-3H3,(H2,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIWPBNSEUYUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1COCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-methylmorpholine-3-carboxamide typically involves the following steps:

    Formation of the Amino Acid Derivative: The starting material, 3-methyl-2-oxobutanoic acid, is converted to its corresponding amide through a reaction with ammonia or an amine under acidic or basic conditions.

    Morpholine Ring Formation: The intermediate is then reacted with 4-methylmorpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-methylmorpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide or morpholine nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system due to the presence of the morpholine ring.

    Biological Studies: It can serve as a probe to study enzyme interactions and receptor binding, especially in the context of neurotransmitter systems.

    Industrial Applications: The compound may be used in the synthesis of more complex molecules for use in various industrial processes, including the production of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-methylmorpholine-3-carboxamide is likely related to its ability to interact with biological targets such as enzymes or receptors. The amide and morpholine functionalities can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of these targets. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA)
  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA)

Uniqueness

Compared to similar compounds, N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-methylmorpholine-3-carboxamide is unique due to the presence of the morpholine ring, which can impart different pharmacokinetic and pharmacodynamic properties. This structural difference can influence its solubility, stability, and interaction with biological targets, potentially leading to distinct therapeutic or industrial applications.

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